molecular formula C18H14O4S2 B14278776 5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 168641-43-8

5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)

Cat. No.: B14278776
CAS No.: 168641-43-8
M. Wt: 358.4 g/mol
InChI Key: VQXXYLBCWJZMOP-UHFFFAOYSA-N
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Description

5,5’-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine): is a conjugated organic compound with an intriguing structure. It consists of two 2,3-dihydrothieno[3,4-b][1,4]dioxine rings bridged by a central 1,4-phenylene unit. The compound’s aromatic character and fused ring system make it an interesting subject for study.

Preparation Methods

Synthesis Routes:: Several synthetic routes exist for this compound. One common method involves the coupling of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives with a 1,4-dibromo- or 1,4-dichlorobenzene precursor. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are often employed.

Reaction Conditions:: The reaction typically occurs under an inert atmosphere (nitrogen or argon) using a base (e.g., n-BuLi) to generate the reactive intermediate. Anhydrous conditions are crucial to prevent side reactions.

Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous-flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, yielding various oxidation states.

    Reduction: Reduction processes lead to the formation of reduced derivatives.

    Substitution: Substituents on the phenylene ring can be modified via nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidants like mCPBA or DDQ.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., Grignard reagents) in appropriate solvents.

Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidative coupling can yield π-conjugated polymers or oligomers.

Scientific Research Applications

Chemistry::

    Organic Electronics: The compound’s π-conjugated structure makes it useful in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Materials Science: It contributes to conductive polymers and functional materials.

Biology and Medicine::

    Biocompatibility: Investigations explore its potential in biosensors and drug delivery systems.

    Antioxidant Properties: Its aromatic rings may exhibit antioxidant effects.

Industry::

    Electrochromic Devices: Applications in smart windows and displays.

    Photovoltaics: As part of organic solar cells.

Mechanism of Action

The compound’s effects likely involve interactions with molecular targets or pathways related to its electronic structure. Further research is needed to elucidate specific mechanisms.

Comparison with Similar Compounds

While there are limited reported crystal structures of related compounds (e.g., 3,4-ethylenedioxythiophene azomethine derivatives ), this compound’s unique combination of aromatic rings and heterocycles sets it apart.

Properties

CAS No.

168641-43-8

Molecular Formula

C18H14O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

5-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C18H14O4S2/c1-2-12(18-16-14(10-24-18)20-6-8-22-16)4-3-11(1)17-15-13(9-23-17)19-5-7-21-15/h1-4,9-10H,5-8H2

InChI Key

VQXXYLBCWJZMOP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C3=CC=C(C=C3)C4=C5C(=CS4)OCCO5

Origin of Product

United States

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